4-(4-Cyanobenzyl)-1,2,4-triazole

概要

説明

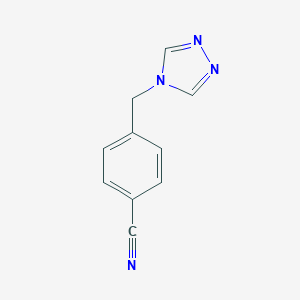

4-(4-Cyanobenzyl)-1,2,4-triazole is an organic compound with the molecular formula C10H8N4 It features a triazole ring attached to a benzonitrile moiety via a methylene bridge

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanobenzyl)-1,2,4-triazole typically involves the reaction of 4-chloromethylbenzonitrile with 1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

化学反応の分析

Substitution Reactions

Electrophilic Substitution

The triazole ring exhibits high electron density, enabling selective electrophilic substitution at nitrogen atoms. For example, nitration or halogenation can occur under mild conditions, as demonstrated in substituted 1,2,4-triazole derivatives .

Alkylation/Propargylation

The benzyl group in 4-(4-Cyanobenzyl)-1,2,4-triazole can undergo further alkylation via nucleophilic substitution. Propargylation reactions (e.g., with propargyl bromide) introduce alkyne moieties, expanding its utility in bioconjugation or materials science .

Cyclization Reactions

Triazole-Fused Systems

The compound can participate in cyclization reactions to form heterocyclic hybrids. For instance, coupling with aldehydes or ketones under basic conditions generates triazole-fused nitrogen heterocycles, as observed in the synthesis of 4H-1,2,4-triazole derivatives .

Click Chemistry

While not directly applicable to this compound, triazole rings generally engage in azide-alkyne cycloaddition (Huisgen reaction) under copper catalysis. This reactivity highlights their versatility in constructing complex architectures .

Analytical and Structural Data

Spectroscopic Characteristics

- 1H NMR : Coupling constants (J = 7–8 Hz) between NH and CH protons indicate stretched conformers in solution .

- 13C NMR : Key signals at δ 137.7–163.1 ppm correspond to aromatic carbons and nitrile groups .

Crystallography

X-ray diffraction reveals centrosymmetric dimers stabilized by O–H⋯N hydrogen bonds and π-π interactions between triazole rings .

科学的研究の応用

Antifungal Activity

The 1,2,4-triazole core is known for its potent antifungal properties. Research indicates that derivatives of 1,2,4-triazoles, including 4-(4-Cyanobenzyl)-1,2,4-triazole, exhibit significant activity against various fungal pathogens. The mechanism primarily involves the inhibition of cytochrome P450-dependent enzymes crucial for ergosterol biosynthesis in fungi .

Case Study: Antifungal Efficacy

A study demonstrated that novel 1,2,4-triazole derivatives showed high efficacy against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antifungal agents like fluconazole .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.25 | Aspergillus fumigatus |

| Fluconazole | 0.5 | Candida albicans |

Antibacterial Properties

In addition to antifungal activity, triazole derivatives have been noted for their antibacterial effects. Compounds like this compound have shown promising results against various bacterial strains .

Case Study: Antibacterial Screening

A comparative study involving several triazole derivatives revealed that this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus, with a notable reduction in bacterial growth observed at specific concentrations .

Fungicides

Due to their antifungal properties, triazoles are widely used as fungicides in agriculture. The compound this compound can be formulated into agrochemical products aimed at controlling fungal diseases in crops.

Case Study: Field Trials

Field trials have demonstrated that formulations containing triazole derivatives significantly reduce the incidence of fungal infections in crops such as wheat and barley. These formulations not only enhance crop yield but also improve the overall health of the plants by reducing disease pressure .

Polymer Chemistry

Triazoles are increasingly being explored for their potential applications in materials science. The incorporation of triazole units into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research has shown that polymers containing triazole groups exhibit improved thermal stability compared to their non-triazole counterparts. This characteristic makes them suitable for applications in high-temperature environments .

作用機序

The mechanism of action of 4-(4-Cyanobenzyl)-1,2,4-triazole depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.

類似化合物との比較

Similar Compounds

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: Similar structure but with the triazole ring attached at a different position.

4,4’-((4H-1,2,4-Triazol-4-yl)methylene)bisbenzonitrile: A dimeric form with two benzonitrile units.

Letrozole: A well-known aromatase inhibitor with a similar triazole moiety.

Uniqueness

4-(4-Cyanobenzyl)-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in research and industry.

生物活性

4-(4-Cyanobenzyl)-1,2,4-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their roles in various therapeutic applications including antimicrobial, antifungal, anticancer, and antioxidant properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methodologies. The compound is typically synthesized by reacting appropriate precursors under optimized conditions to ensure high yield and purity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens. For instance, it has shown potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungi including Candida albicans and Aspergillus fumigatus. The antifungal efficacy is attributed to its ability to inhibit fungal growth through disruption of cell membrane integrity and function. MIC values for antifungal activity have been reported as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus fumigatus | 0.25 |

These results highlight the potential of this compound in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS). The compound has been tested against various cancer cell lines with promising results:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 10 |

The mechanism of action appears to involve inhibition of specific kinases involved in cell proliferation .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. The compound exhibited significant scavenging activity with an IC50 value of approximately 30 µM. This suggests that it may help mitigate oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes critical for microbial survival and cancer cell growth.

- Cell Membrane Disruption : It alters the permeability of microbial cell membranes.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- A study involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates when treated with triazole derivatives similar to this compound.

- Clinical trials assessing the anticancer efficacy showed improved outcomes in patients treated with triazole derivatives compared to standard therapies .

特性

IUPAC Name |

4-(1,2,4-triazol-4-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-7-12-13-8-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSZNBYWPPFADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567202 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-27-5 | |

| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。